molecular formula C16H13FN4OS B12045000 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-46-4

4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12045000
CAS No.: 478257-46-4
M. Wt: 328.4 g/mol
InChI Key: PQECEHDCCFHKSC-VCHYOVAHSA-N
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Description

4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core functionalized with a 3-fluorobenzylidene group at the N-4 position and a 2-methoxyphenyl substituent at the C-5 position. This compound is synthesized via a condensation reaction between 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 3-fluorobenzaldehyde in the presence of glacial acetic acid as a catalyst . Its structure is confirmed using spectroscopic methods (FTIR, NMR, MS) and elemental analysis, consistent with analogous triazole derivatives .

Properties

CAS No.

478257-46-4

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(E)-(3-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(23)21(15)18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

PQECEHDCCFHKSC-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-fluorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The triazole ring and the fluorobenzylidene moiety are thought to play crucial roles in its biological activity.

Comparison with Similar Compounds

Fluorinated Derivatives

  • 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (): Substituents: 4-fluoro (para) on benzylidene, 3-methylphenyl at C-3. Key Differences: The para-fluoro group may exhibit weaker electron-withdrawing effects compared to the meta-fluoro group in the target compound. Applications: Not explicitly stated, but fluorinated triazoles are often explored for antimicrobial activity .
  • 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Substituents: Bromo and fluoro on benzylidene, 2-chlorophenyl at C-3. Key Differences: Halogenation at multiple positions may improve halogen bonding interactions with biological targets. The thione (-S=) group instead of thiol (-SH) reduces redox reactivity .

Methoxy-Substituted Derivatives

  • 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (): Substituents: 3,4-dichloro on benzylidene, 2-methoxyphenyl at C-4. Key Differences: The dichloro group increases electron-withdrawing effects and molecular weight (379.26 g/mol vs. Applications: Dichlorinated analogues are often potent enzyme inhibitors due to enhanced electrophilicity .
  • 5-(2-Methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol ():

    • Substituents: 2-phenylethyl at N-4, 2-methoxyphenyl at C-5.
    • Key Differences: The bulky phenylethyl group may sterically hinder interactions with biological targets compared to the planar benzylidene group in the target compound .

Antibacterial Activity

  • 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (): Exhibits MIC values of 0.132–0.264 mM against Staphylococcus aureus and Streptococcus pyogenes, surpassing ampicillin in potency. The nitro groups enhance electron-deficient character, facilitating interactions with bacterial enzymes like dihydrofolate reductase (DHFR) . Comparison: The target compound’s 3-fluoro and 2-methoxy groups may offer balanced lipophilicity and electronic effects, but nitro-substituted analogues generally show higher antibacterial potency.

Antioxidant Activity

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (): Compound 5b (substituent undisclosed) shows IC50 = 5.84 µg/mL in DPPH assays, comparable to ascorbic acid. Thiol groups contribute to radical scavenging . Comparison: The target compound’s 2-methoxyphenyl group may enhance antioxidant capacity via resonance stabilization of radicals, though direct data are lacking.

Biological Activity

4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. The compound's structure includes a triazole ring and a thiol group, which are pivotal in its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is C16H13FN4OS. The presence of fluorine, sulfur, and various aromatic groups contributes to its unique chemical properties. The thiol group enhances the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. Specifically, 4-((3-fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action is primarily linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis in bacteria .

Table 1: Antimicrobial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Mycobacterium tuberculosis8 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cellular pathways that regulate apoptosis and cell cycle progression. For example, in vitro studies showed significant antiproliferative activity against the MCF-7 breast cancer cell line .

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-70.033
HeLa0.045
A5490.050

Synthesis and Characterization

The synthesis of 4-((3-fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to our compound:

  • Antimicrobial Efficacy : A study demonstrated that triazole-thiol derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicated that triazole derivatives could inhibit tubulin assembly in cancer cells, leading to cell cycle arrest and apoptosis .

Q & A

Q. What degradation products form under oxidative conditions, and how are they characterized?

  • Analytical Approach :
  • LC-MS/MS : Identifies disulfide dimers ([M-H]⁻ at m/z 708.2) and triazole ring-opened fragments.
  • Computational Tools : DFT predicts degradation pathways (e.g., thiyl radical formation) .

Q. Can synergistic effects be achieved by combining this compound with first-line TB drugs?

  • Combination Studies :
  • Checkerboard Assay : Synergy (FIC ≤0.5) observed with isoniazid against M. tuberculosis H37Rv.
  • Isobolograms : Confirm additive effects at sub-MIC concentrations .

Q. What crystallographic data are available for structural analogs, and how do they inform drug design?

  • Structural Insights :
  • X-ray Diffraction : Analog 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-triazole (CCDC 867356) shows planar triazole-thione conformation, facilitating π-π stacking with protein targets .

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